molecular formula C17H23NO5S2 B2645936 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034481-49-5

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2645936
CAS No.: 2034481-49-5
M. Wt: 385.49
InChI Key: OIDPNDXONWMVNK-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a pentyl chain, and a benzenesulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-3-pentanol, under acidic conditions.

    Attachment of the pentyl chain: The pentyl chain is introduced via a nucleophilic substitution reaction, where the thiophene ring reacts with a pentyl halide in the presence of a base.

    Introduction of the benzenesulfonamide group: The final step involves the sulfonation of the intermediate compound with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-3-carboxamide: Shares a similar thiophene and pentyl structure but differs in the functional groups attached to the benzene ring.

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Contains a benzo[c][1,2,5]thiadiazole ring instead of the dimethoxybenzene ring.

Uniqueness

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide is unique due to its combination of a thiophene ring, a pentyl chain, and a benzenesulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S2/c1-22-14-5-6-15(23-2)17(12-14)25(20,21)18-9-7-13(8-10-19)16-4-3-11-24-16/h3-6,11-13,18-19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDPNDXONWMVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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